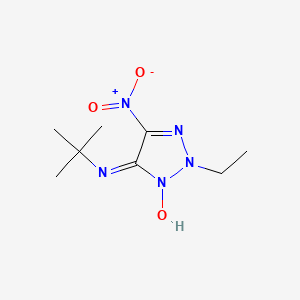
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
描述
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzene ring fused to a 1,2,4-oxadiazine ring, with a chlorine atom at the 7th position and a nitrophenyl group at the 3rd position
准备方法
The synthesis of 7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate nitrophenyl and chlorobenzene derivatives.
Cyclization Reaction: The key step involves the cyclization of these derivatives to form the benzoxadiazine ring. This can be achieved through various methods, including condensation reactions and oxidative coupling.
Reaction Conditions: The reaction conditions often involve the use of catalysts, such as transition metal catalysts, and specific solvents to facilitate the cyclization process.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to ensure high yield and purity of the final product.
化学反应分析
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzoxadiazines.
科学研究应用
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic pathways.
相似化合物的比较
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine and imidazo[1,2-a]pyridines share structural similarities.
属性
IUPAC Name |
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-4-5-11-12(7-9)20-16-13(15-11)8-2-1-3-10(6-8)17(18)19/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKAAESXVDWBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Cl)ON2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829716.png)
![5-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829722.png)






![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE](/img/structure/B3829798.png)
![2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium](/img/structure/B3829806.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-methylcarbamate](/img/structure/B3829810.png)
![[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3829816.png)


